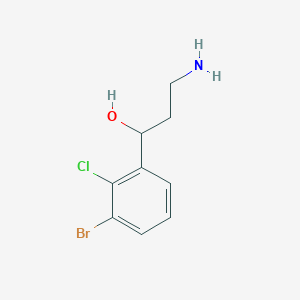
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is an organic compound with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluorocyclopentyl group attached to a prop-2-ynoate moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate typically involves the reaction of 3,3-difluorocyclopentyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. The difluorocyclopentyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3,3-difluorocyclopentyl)propanoate: Similar structure but lacks the alkyne group.
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is unique due to the presence of both the difluorocyclopentyl group and the alkyne moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C9H10F2O2/c1-13-8(12)3-2-7-4-5-9(10,11)6-7/h7H,4-6H2,1H3 |
Clave InChI |
GAYVDHYSHQDPEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1CCC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


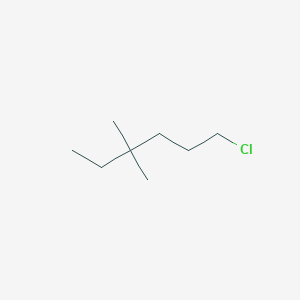
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
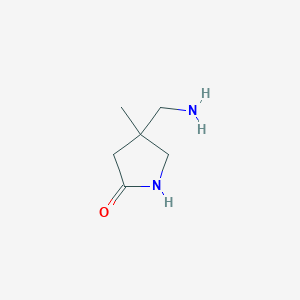
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
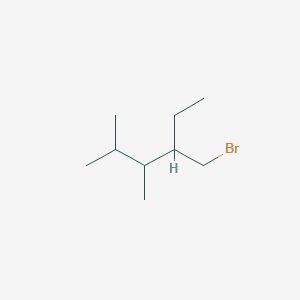
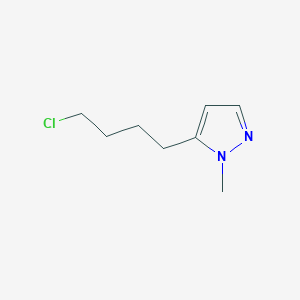
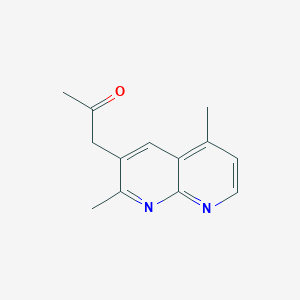
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
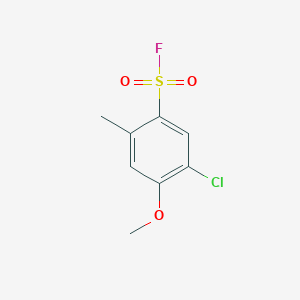
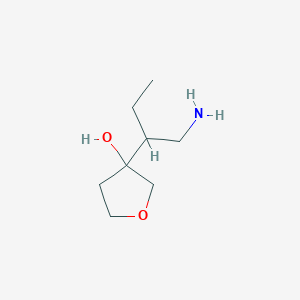
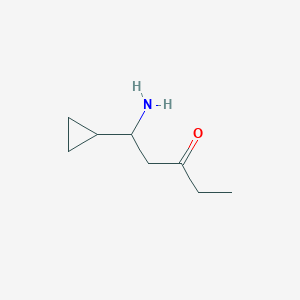
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)
